2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)-
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Overview
Description
2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes a pteridine core substituted with a dimethyl group at positions 1 and 3, and a pyridinyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diaminopyrimidine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of pteridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Another pteridine derivative with similar structural features but different functional groups.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A pyridine derivative with different substitution patterns.
Uniqueness
2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
64232-94-6 |
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Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1,3-dimethyl-6-pyridin-3-ylpteridine-2,4-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-11-10(12(19)18(2)13(17)20)16-9(7-15-11)8-4-3-5-14-6-8/h3-7H,1-2H3 |
InChI Key |
DRRJKOOXPBBBAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CN=CC=C3 |
Origin of Product |
United States |
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